Enzymatic Phosphorylatability: dUpNHp Is Converted to dUPNPP by Pyruvate Kinase; α,β-Methylene-dUDP Is Not
The imido-diphosphate dUpNHp is a competent substrate for pyruvate kinase, enabling enzymatic synthesis of the triphosphate analogue dUPNPP using phosphoenolpyruvate as the phosphate donor. In contrast, α,β-methylene-dUDP cannot be phosphorylated by pyruvate kinase under identical conditions, precluding enzymatic access to the corresponding methylene-triphosphate [1]. This difference is attributed to the altered bond angles and steric conflict introduced by the methylene group, which prevent formation of a catalytically competent kinase complex [2]. The practical consequence for procurement is clear: only dUpNHp provides a viable biosynthetic route to the triphosphate inhibitor dUPNPP without requiring separate, complex chemical synthesis of the triphosphate form.
| Evidence Dimension | Enzymatic phosphorylation by pyruvate kinase |
|---|---|
| Target Compound Data | Successfully phosphorylated to dUPNPP (confirmed by HPLC and enzymatic activity assay) |
| Comparator Or Baseline | α,β-Methylene-dUDP: phosphorylation not possible under identical conditions |
| Quantified Difference | Qualitative yes/no: imido analogue is a substrate; methylene analogue is not |
| Conditions | Pyruvate kinase + phosphoenolpyruvate, pH 7.5, E. coli dUTPase assay system [1][2] |
Why This Matters
For laboratories needing the triphosphate inhibitor dUPNPP, dUpNHp is the only commercially available diphosphate precursor that enables single-step enzymatic conversion, eliminating the need for custom triphosphate synthesis.
- [1] Persson, T., Larsson, G. & Nyman, P.O. Synthesis of 2'-deoxyuridine 5'-(alpha,beta-imido)triphosphate: a substrate analogue and potent inhibitor of dUTPase. Bioorg. Med. Chem. 4, 553–556 (1996). doi:10.1016/0968-0896(96)00044-2. View Source
- [2] Kovári, J. et al. Methylene substitution at the alpha-beta bridging position within the phosphate chain of dUDP profoundly perturbs ligand accommodation into the dUTPase active site. Proteins 71, 308–319 (2008). doi:10.1002/prot.21757. View Source
